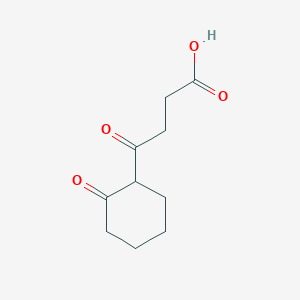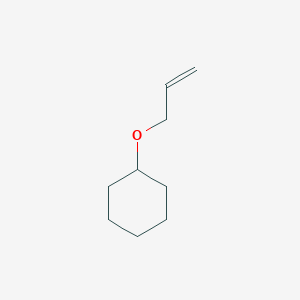
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline
概要
説明
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The nitro group is a strong electron-withdrawing group, and the aniline moiety is a benzene ring with an amino group attached
準備方法
The synthesis of 5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-nitroaniline with 1-methyl-1H-imidazole-2-thiol under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the nitroaniline. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfanyl group, converting it into a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction yields 5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-2-phenylenediamine.
Substitution: The amino group on the aniline moiety can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the benzene ring.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.
Industry: In materials science, the compound can be used to create novel materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of 5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline can be compared with other similar compounds, such as:
Metronidazole: A well-known nitroimidazole antibiotic used to treat bacterial and protozoal infections. It shares the imidazole ring and nitro group but differs in its overall structure and specific applications.
Tinidazole: Another nitroimidazole antibiotic with similar uses to metronidazole. It also contains the imidazole ring and nitro group but has different pharmacokinetic properties.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders. It contains a substituted imidazole ring but lacks the nitro group and has a different mechanism of action.
The uniqueness of this compound lies in its combination of the imidazole ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
55564-41-5 |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC名 |
5-(1-methylimidazol-2-yl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C10H10N4O2S/c1-13-5-4-12-10(13)17-7-2-3-9(14(15)16)8(11)6-7/h2-6H,11H2,1H3 |
InChIキー |
PTTLYHWZXYGLDM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SC2=CC(=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8725735.png)

![2-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8725747.png)




![2-Amino-6-[1-(4-chlorophenyl)cyclopentyl]pyrimidin-4-ol](/img/structure/B8725789.png)


![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B8725802.png)



